molecular formula C18H18Cl2N2O B2933530 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 1256760-54-9

6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B2933530
CAS No.: 1256760-54-9
M. Wt: 349.26
InChI Key: YKXVEUYLCLISFV-UHFFFAOYSA-N
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Description

Introduction and Historical Context of β-Carboline Derivatives

β-Carbolines are heterocyclic alkaloids characterized by a tricyclic pyrido[3,4-b]indole core. First identified in natural products like Peganum harmala, these compounds have evolved from traditional ethnopharmacological agents to subjects of modern drug discovery. The tetrahydro-β-carboline subclass, including 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, demonstrates reduced aromaticity compared to fully planar β-carbolines, enabling unique interactions with biological targets.

Structural Classification of Pyrido[3,4-b]Indole Alkaloids

The pyrido[3,4-b]indole system consists of:

  • A pyridine ring fused to an indole backbone at positions 3 and 4.
  • Three subclasses based on saturation:
    • Fully aromatic β-carbolines (e.g., harmine).
    • Dihydro-β-carbolines (one saturated bond).
    • Tetrahydro-β-carbolines (two saturated bonds), as seen in the target compound.

Table 1: Structural Features of β-Carboline Subclasses

Subclass Saturation Pattern Aromaticity Example Compound
β-Carboline Fully unsaturated High Harmine
Dihydro-β-carboline One saturated bond Moderate Tryptoline
Tetrahydro-β-carboline Two saturated bonds Low 6-Chloro-1-(4-methoxyphenyl)...

The tetrahydro configuration introduces conformational flexibility, enabling adaptation to diverse binding pockets.

Evolutionary Milestones in Tetrahydro-β-Carboline Research

Key advancements include:

  • Pictet-Spengler Reaction (1911): Enabled synthesis of tetrahydro-β-carbolines via condensation of tryptamine derivatives with aldehydes.
  • Oxidative Decarboxylation (1960s): Allowed conversion of tetrahydro-β-carboline carboxylic acids to aromatic β-carbolines, facilitating structure-activity studies.
  • Position-Specific Functionalization (2000s): Development of regioselective methods for introducing substituents at C-1 and C-6, critical for optimizing pharmacokinetic properties.

For instance, the target compound’s synthesis likely involves:

  • Pictet-Spengler cyclization of 4-methoxyphenylacetaldehyde with 6-chlorotryptamine.
  • Subsequent hydrochloric acid salt formation to enhance solubility.

Role of Methoxyphenyl and Chloro Substituents in Alkaloid Bioactivity

Methoxyphenyl at C-1:
  • Electron-donating effects: The 4-methoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases).
  • Steric stabilization: The bulky aryl group restricts rotation around the C-1–N-2 bond, stabilizing bioactive conformations.
Chloro at C-6:
  • Electrophilic modulation: The electron-withdrawing chloro group increases intercalation potential with DNA and RNA, observed in antitumor β-carbolines.
  • Metabolic resistance: Chlorination at C-6 reduces oxidative deamination by hepatic enzymes, prolonging half-life.

Table 2: Comparative Bioactivity of Substituents in β-Carbolines

Position Substituent Effect on IC₅₀ (vs. Unsubstituted) Primary Target
C-1 4-Methoxyphenyl 10-fold decrease MAO-A, 5-HT₂A receptors
C-6 Chloro 5-fold decrease Topoisomerase I, DNA duplexes

Data synthesized from .

Positional Significance of C-1 and C-6 Modifications in β-Carboline Scaffolds

C-1 Modifications:
  • Aryl groups (e.g., 4-methoxyphenyl):
    • Enhance affinity for serotonin receptors (5-HT₂A/₂C) due to hydrophobic interactions with transmembrane domains.
    • Reduce hERG channel binding, mitigating cardiotoxicity risks compared to smaller alkyl groups.
C-6 Modifications:
  • Electron-withdrawing groups (e.g., Cl, NO₂):
    • Increase planarity of the indole ring, improving intercalation into nucleic acids.
    • Alter redox potentials, reducing pro-oxidant effects associated with unsubstituted β-carbolines.

Mechanistic Insight: The chloro group at C-6 induces a 15° tilt in the indole ring relative to the pyridine moiety, as shown in X-ray crystallography studies. This distortion facilitates intercalation into DNA’s minor groove while maintaining H-bonding with the C-2 carbonyl group.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O.ClH/c1-22-13-5-2-11(3-6-13)17-18-14(8-9-20-17)15-10-12(19)4-7-16(15)21-18;/h2-7,10,17,20-21H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXVEUYLCLISFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256760-54-9
Record name 6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Larock indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Tetrahydro-1H-pyrido[3,4-b]indole Ring: This step involves the cyclization of the intermediate compounds to form the tetrahydro-1H-pyrido[3,4-b]indole ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The methoxyphenyl moiety facilitates electrophilic substitution. Key observations include:

Reaction TypeConditionsProductsYieldReference
NitrationHNO₃/H₂SO₄ at 0°C3-Nitro derivative68%
SulfonationH₂SO₄/SO₃ at 60°C4-Sulfo analog52%

These reactions occur preferentially at the para position relative to the methoxy group, demonstrating its directing effects .

Nucleophilic Substitution at Chlorine

The C6-chloro group undergoes nucleophilic displacement:

Reaction with amines:

  • Piperidine (5 eq) in DMF at 120°C for 12 hr → 6-Piperazinyl derivative (81% yield)

  • Morpholine (3 eq) with K₂CO₃ in DMSO → 6-Morpholinyl analog (74% yield)

Table 1: Reactivity comparison of nucleophiles

NucleophileTemp (°C)Time (hr)Yield (%)
Piperidine1201281
Morpholine100874
Thiourea80663

Oxidation Reactions

The tetrahydro-pyridoindole system undergoes controlled oxidation:

  • With KMnO₄ in acidic conditions: Partial dehydrogenation to dihydro derivatives

  • DDQ in THF: Full aromatization to pyrido[3,4-b]indole (57% yield)

Coupling Reactions

Palladium-catalyzed cross-coupling enables structural diversification:

Suzuki-Miyaura coupling (C6 position):

Boronic AcidCatalyst SystemProductYield
4-PyridylPd(PPh₃)₄/K₂CO₃6-(4-Pyridyl) derivative72%
3-ThienylPdCl₂(dppf)/CsF6-Thienyl analog65%

This methodology allows introduction of aromatic/heteroaromatic groups .

Ring-Opening Transformations

The tetrahydro-pyrido system shows controlled ring-opening under acidic conditions:

  • HCl/EtOH (reflux): Cleavage to indole-3-acetic acid derivatives

  • H₂O₂/HCOOH : Oxidative ring expansion to benzazepine systems

Condensation Reactions

The secondary amine participates in Schiff base formation:

Carbonyl CompoundConditionsProduct TypeYield
4-ChlorobenzaldehydeEtOH, Δ 12 hrAzomethine derivative83%
2-AcetylthiopheneCH₃CN, MW 150°CThienyl-imine77%

Key Mechanistic Insights

  • Steric effects : The C1 methoxyphenyl group creates torsional strain, accelerating ring-opening reactions

  • Electronic effects : The chloro substituent lowers LUMO energy (-1.73 eV), enhancing susceptibility to nucleophilic attack

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve coupling reaction yields by 18-22% compared to THF

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development and materials science applications.

Scientific Research Applications

6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, viral infections, and other diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Selectivity :

  • The 4-methoxyphenyl group in the target compound contrasts with RSL3 ’s chloroacetyl and methoxycarbonyl groups, which enhance GPX4 inhibition .
  • Emvododstat ’s 4-chlorophenyl ester substitution at position 2 confers DHODH inhibitory activity, absent in the target compound’s structure .
  • Triazole derivatives (e.g., from ) exhibit superior TRPV1 antagonism due to the triazole’s hydrogen-bonding capacity .

Synthetic Accessibility :

  • The target compound’s hydrochloride salt form simplifies purification, whereas 14c requires a multi-component reaction (tryptamine, aldehyde, isocyanide, TMSN₃) for 66% yield .
  • Carboxamide-linked derivatives like 13b achieve moderate yields (55.8%) but require complex coupling reagents .

Physicochemical Properties :

  • The hydrochloride salt improves aqueous solubility compared to neutral esters (e.g., Emvododstat) or lipophilic tert-butyl groups (e.g., 14c) .
  • Chlorine at position 6 enhances metabolic stability across derivatives, as seen in the target compound and RSL3 .

Table 2: Comparative Pharmacological Data

Compound Mechanism Potency Therapeutic Area
Target Compound Undisclosed (structural analogs suggest GPX4/DHODH) N/A Cancer/Inflammation
RSL3 GPX4 inhibition → Ferroptosis induction IC₅₀ = 100 nM Cancer
Emvododstat DHODH inhibition Not quantified Malaria
TRPV1 antagonists Capsaicin antagonism Submicromolar Pain/Neuroinflammation
HDAC inhibitor 13b HDAC inhibition Moderate (antiproliferative) Cancer
  • GPX4 Inhibitors: RSL3’s chloroacetyl group is critical for covalent binding to GPX4’s selenocysteine residue, a feature absent in the target compound .
  • TRPV1 Antagonists : Triazole derivatives outperform dihydroindole analogs, emphasizing the β-carboline core’s role in receptor binding .
  • Antiproliferative Agents : Compound 13b ’s carboxamide linker enables HDAC inhibition, suggesting the target compound could be modified similarly for oncology applications .

Biological Activity

6-Chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a compound belonging to the class of beta-carbolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H17ClN2O·HCl
  • Molecular Weight : 349.254 g/mol
  • CAS Number : 1256760-54-9
  • Purity : 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been observed to affect the expression of pro-apoptotic and anti-apoptotic proteins .
  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. It has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation.

  • Mechanism of Action : The compound appears to exert its neuroprotective effects by scavenging free radicals and inhibiting inflammatory cytokines .
  • Research Findings : In animal models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced neuronal damage .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.

  • Study Results : Testing against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at specific concentrations .

Table: Summary of Biological Activities

Activity TypeEffectMechanism of ActionReference
AnticancerInduces apoptosisModulates survival signaling pathways
NeuroprotectiveProtects against oxidative stressScavenges free radicals
AntimicrobialInhibits bacterial growthDisrupts bacterial cell wall synthesis

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